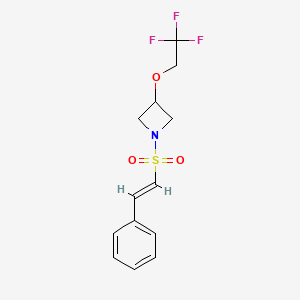

(E)-1-(styrylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Description

Properties

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3S/c14-13(15,16)10-20-12-8-17(9-12)21(18,19)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQCGDHGAICEIY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(styrylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of azetidine derivatives typically involves multi-step organic reactions. The specific synthetic route for this compound has not been detailed in the available literature; however, similar compounds have been synthesized using methods such as:

- Amination : Introduction of amine groups.

- Cyclization : Formation of the azetidine ring.

- Alkoxylation : Incorporation of alkoxy groups like trifluoroethoxy.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, styrylsulfonyl derivatives have been shown to induce mitotic arrest and apoptosis in cancer cells. A study identified several lead compounds that demonstrated potent antitumor activity in various cancer models .

Table 1: Anticancer Activity of Styrylsulfonyl Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ON01910.Na | Various | Low | Mitotic inhibition |

| 8 | A549 | 27.40 | EGFR pathway inhibition |

| 9a | MDA-MB-231 | N/A | Induces apoptosis |

The biological activity of this compound may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example:

- EGFR Inhibition : Compounds that target the epidermal growth factor receptor (EGFR) have shown promise in reducing tumor growth by disrupting signaling pathways crucial for cell division .

- Apoptosis Induction : Similar structures have been reported to activate apoptotic pathways leading to programmed cell death in cancer cells .

Case Studies

Several studies have explored the biological effects of azetidine derivatives:

- Study on Styrylsulfonyl-methylpyridines : This study highlighted the anticancer efficacy and favorable pharmacokinetic properties of styrylsulfonyl derivatives in animal models, suggesting a potential for clinical application .

- Evaluation against Lung Cancer Cells : A compound with a similar structure was tested against A549 lung cancer cells and demonstrated significant antiproliferative effects through EGFR pathway inhibition .

Comparison with Similar Compounds

Comparison of Trifluoroethoxy-Containing Compounds

The 2,2,2-trifluoroethoxy group is a recurring motif in pharmaceuticals due to its electron-withdrawing effects and resistance to oxidative metabolism. Notable analogs include:

- 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (8f) (): Shares the trifluoroethoxy group but incorporates a pyridine-benzimidazole core instead of azetidine.

Comparison of Sulfonyl-Containing Derivatives

Sulfonyl groups are critical for hydrogen bonding and electrostatic interactions. Examples from the evidence include:

- Drospirenone-related impurities (): Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol feature thiophene or naphthalene systems but lack sulfonyl groups.

- Styrylsulfonyl vs.

Functional Impact : The vinyl sulfone in the target compound may enhance reactivity toward nucleophiles (e.g., cysteine residues in enzymes), unlike the thiophene or naphthalene derivatives .

Role of Fluorinated Substituents

The trifluoroethoxy group is a hallmark of modern drug design. highlights its prevalence in pharmaceuticals developed between 2001–2011, emphasizing its role in improving pharmacokinetics. For example:

- Fluorinated drugs : Often exhibit enhanced membrane permeability and prolonged half-lives due to fluorine’s electronegativity and small atomic radius.

- Comparison with Etophylline (): While Etophylline contains a hydroxyethyl group, the trifluoroethoxy substituent in the target compound offers superior metabolic stability and lipophilicity due to fluorine’s inductive effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-1-(styrylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves:

Sulfonylation : Reacting azetidine derivatives with styrylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

Trifluoroethoxy Introduction : Nucleophilic substitution of azetidine intermediates with 2,2,2-trifluoroethyl iodide in polar aprotic solvents (e.g., DMF) at 60–80°C .

Stereochemical Control : Use of palladium-catalyzed cross-coupling to maintain the (E)-configuration of the styryl group, monitored via HPLC .

- Optimization : Yield improvements (≥70%) require precise temperature control, inert atmospheres, and stoichiometric excess of trifluoroethanol.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the azetidine ring and sulfonyl group positioning .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 378.05) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry of the styryl group and trifluoroethoxy orientation .

Q. What are the primary biological targets of this compound, and how are they identified?

- Target Identification :

- In Vitro Binding Assays : Radiolabeled ligand displacement studies (e.g., voltage-gated sodium channels, IC ~ 0.8 µM) .

- Enzyme Inhibition Screens : Fluorescence-based assays for kinases or proteases, with ATP/GTP competition controls .

- Mechanistic Insight : Molecular docking using software like AutoDock Vina to predict interactions with sodium channel pore domains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective sodium channel inhibition?

- SAR Strategies :

- Analog Synthesis : Modify the styryl group (e.g., electron-withdrawing substituents) or trifluoroethoxy chain length .

- Activity Profiling : Compare IC values across analogs (e.g., 2-bromostyryl vs. 4-fluorostyryl derivatives) using patch-clamp electrophysiology .

- Data Table :

| Analog | Sodium Channel IC (µM) | Selectivity Ratio (vs. Ca Channels) |

|---|---|---|

| (E)-1-(4-Fluorostyryl) | 0.5 | 12:1 |

| (E)-1-(2-Bromostyryl) | 1.2 | 6:1 |

| Source: Adapted from sodium channel binding assays . |

Q. What experimental designs resolve contradictions in reported biological activity (e.g., analgesic vs. anti-inflammatory effects)?

- Approach :

Dose-Response Curves : Test efficacy in murine neuropathic pain models (e.g., von Frey filaments) vs. carrageenan-induced paw edema .

Pathway Analysis : RNA-seq profiling of treated dorsal root ganglia to identify differentially expressed genes (e.g., COX-2 vs. TNF-α pathways) .

- Controls : Include vehicle-only and reference drugs (e.g., gabapentin for pain, diclofenac for inflammation) .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Stability Protocols :

- pH-Dependent Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, analyze via LC-MS .

- Oxidative Stress : Expose to HO/Fe systems; identify sulfone derivatives via F NMR .

- Major Degradants :

- Acid Hydrolysis : Azetidine ring-opened amides.

- Oxidation : Styrylsulfonyl → sulfone derivatives.

Q. What computational methods predict the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- Methods :

- MD Simulations : GROMACS for lipid bilayer interactions (e.g., logP = 2.1 suggests moderate BBB permeability) .

- ADMET Prediction : SwissADME or pkCSM for bioavailability (%F = 65–70%) and CYP450 inhibition risks .

Notes for Experimental Design

- In Vivo Studies : Use randomized block designs with split plots for dose/time variables (e.g., 4 replicates, 10 animals/group) .

- Data Validation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values ≤0.05 as significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.